molecular formula C16H22N2O4 B13741869 (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13741869
M. Wt: 306.36 g/mol
InChI Key: BGCFJQXFQOROLS-INIZCTEOSA-N
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Description

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps One common approach is to start with the pyrrolidine ring, which can be synthesized through a cyclization reaction The pyridine moiety is then introduced via a nucleophilic substitution reaction

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Deprotected pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and cancers. Its ability to modulate specific molecular pathways is of particular interest.

Industry: In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties enable the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    2-[(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but includes a dimethylamino group and an ethoxyethanol moiety.

    Ethyl 3-(furan-2-yl)propionate: This compound features a furan ring and a propionate group, differing significantly in structure but sharing some functional similarities.

    Methylammonium lead halides: These compounds have a perovskite structure and are used in various applications, including solar cells and LEDs.

Uniqueness: (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring, a pyridine moiety, and a Boc protecting group

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(21)18-9-5-7-16(18,13(19)20)10-12-6-4-8-17-11-12/h4,6,8,11H,5,7,9-10H2,1-3H3,(H,19,20)/t16-/m0/s1

InChI Key

BGCFJQXFQOROLS-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CN=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CN=CC=C2)C(=O)O

Origin of Product

United States

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